molecular formula C9H17ClN2O2 B3434049 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide CAS No. 731821-81-1

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide

Cat. No.: B3434049
CAS No.: 731821-81-1
M. Wt: 220.69 g/mol
InChI Key: VQSQOGJFIVXPIU-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide is an organic compound with the molecular formula C9H17ClN2O2. This compound is characterized by the presence of a chloroacetamide group, an ethyl group, and an isopropylcarbamoyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide typically involves the reaction of chloroacetyl chloride with N-ethyl-N-isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-diethylacetamide: Similar structure but with diethyl groups instead of ethyl and isopropyl groups.

    N-chloroacetyl-2,6-diethylphenylamine: Contains a chloroacetyl group and a diethylphenyl group.

    2-chloro-N-ethylacetamide: Lacks the isopropylcarbamoyl group.

Uniqueness

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide is unique due to the presence of both the ethyl and isopropylcarbamoyl groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-4-12(9(14)5-10)6-8(13)11-7(2)3/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSQOGJFIVXPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167143
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731821-81-1
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731821-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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